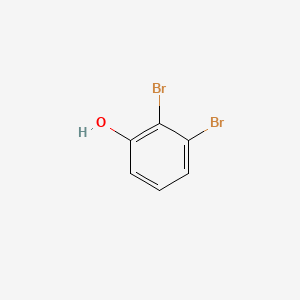

2,3-Dibromophenol

Übersicht

Beschreibung

2,3-Dibromophenol is a natural product found in Laurencia dendroidea with data available.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

2,3-Dibromophenol has been identified as a compound with notable antimicrobial activity. Research indicates that derivatives of dibromophenol exhibit effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

-

Case Study: Antibacterial Activity

A study isolated 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol from the sponge Phyllospongia papyracea. This compound demonstrated minimal inhibitory concentrations (MIC) against several pathogenic bacteria:Bacteria MIC (μg/mL) Bacillus subtilis 1 Staphylococcus aureus 1 Campylobacter jejuni 2 Pseudomonas aeruginosa 4 Listeria monocytogenes 8

This study suggests that compounds related to this compound could serve as lead candidates for developing new antibiotics, especially against multi-drug resistant strains .

Organic Synthesis

This compound is utilized as a precursor in organic synthesis. Its bromine substituents allow for further functionalization, making it a valuable building block in the creation of more complex organic molecules.

- Applications in Synthesis

- Used in the synthesis of halogenated indoles.

- Acts as an intermediate in the production of flame retardants and other specialty chemicals.

Environmental Studies

The metabolism and degradation of dibromophenols, including this compound, have been studied to understand their environmental impact and potential toxicity.

- Case Study: Plant Metabolism

Research has shown that plant callus cultures can effectively evaluate the metabolic degradation of xenobiotics like dibromophenols. This method allows for the identification of metabolites without interference from microbial or photochemical processes .

Toxicological Studies

Understanding the toxicological effects of dibromophenols is crucial for assessing their safety in various applications.

- Toxicity Assessments

Studies have indicated potential toxic effects associated with exposure to dibromophenols, highlighting the need for careful evaluation when used in industrial applications or consumer products.

Summary of Applications

The following table summarizes the primary applications of this compound:

| Application Area | Specific Uses |

|---|---|

| Antimicrobial Research | Development of new antibiotics |

| Organic Synthesis | Precursor for halogenated compounds |

| Environmental Science | Metabolism studies in plants |

| Toxicology | Assessing safety and environmental impact |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dibromophenol, and how is purity validated?

- Methodology : Direct bromination of phenol derivatives (e.g., 2,3-dimethylphenol) using bromine or brominating agents under controlled conditions. Post-synthesis purification involves recrystallization or column chromatography. Purity validation employs gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm >98% purity .

- Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-bromination. Use deuterated solvents for nuclear magnetic resonance (NMR) analysis to confirm structural integrity.

Q. What analytical techniques are optimal for quantifying this compound in environmental matrices?

- Methodology : Solid-phase extraction (SPE) followed by HPLC-MS/MS for trace-level detection in water or soil. For complex matrices, derivatization with acetic anhydride enhances sensitivity in gas chromatography-electron capture detection (GC-ECD) .

- Calibration : Use isotopically labeled internal standards (e.g., this compound-d₃) to correct for matrix effects and recovery losses .

Q. How do physicochemical properties (e.g., solubility, pKa) influence experimental design?

- Solubility : Limited aqueous solubility (logP ~2.8) necessitates use of polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) for in vitro assays.

- pKa : The phenolic hydroxyl group (pKa ~8.5) affects ionization in biological systems, requiring pH adjustment in cell culture media to maintain compound stability .

Advanced Research Questions

Q. What mechanisms underlie this compound’s nephrotoxicity in mammalian models?

- In Vitro Models : Isolated kidney cells (IKC) from male Fischer 344 rats exposed to 2,3-DBP (0.25–1.0 mM) show dose- and time-dependent cytotoxicity via trypan blue exclusion and lactate dehydrogenase (LDH) release assays. Pretreatment with antioxidants (glutathione, ascorbate) or cytochrome P450 inhibitors (piperonyl butoxide) mitigates toxicity, implicating oxidative stress and metabolic activation .

- Metabolite Role : Conversion to catechol or hydroquinone derivatives via CYP-mediated oxidation contributes to reactive oxygen species (ROS) generation .

Q. What advanced degradation methods effectively mineralize this compound in aqueous systems?

- Plasma Technology : In-liquid dielectric barrier discharge (DBD) microplasma with oxygen/air generates reactive species (•OH, O₃) that degrade brominated phenols. Monitor bromide ion release via ion chromatography to track debromination efficiency .

- Enzymatic Degradation : Substrate-specific enzymes (e.g., 2,4-dichlorophenol hydroxylase) from α-Proteobacteria catalyze hydroxylation, though activity varies with halogen position. Optimize enzyme kinetics using Michaelis-Menten parameters .

Q. How does photodegradation of this compound contribute to environmental byproducts?

- Sunlight Irradiation : Simulated sunlight (UV-Vis) induces debromination and hydroxylation, forming 2′-hydroxy-tetrabromodiphenyl ether analogs. Use LC-QTOF-MS to identify transient intermediates and assess dioxin formation potential .

- Quantum Modeling : Molecular orbital analysis predicts electrophilic attack sites, guiding mechanistic studies of radical-mediated degradation pathways .

Q. Does this compound interact with biological enzymes beyond metabolic pathways?

- Enzyme Inhibition : Competitive inhibition studies with 2,4-dichlorophenol hydroxylase reveal reduced activity at 2,3-DBP concentrations >0.5 mM. Use fluorescence quenching assays to measure binding constants (Kd) .

Q. How do structural analogs (e.g., 2,4- vs. 2,6-Dibromophenol) differ in toxicity and stability?

- Comparative Studies : 2,3-DBP exhibits higher nephrotoxicity than 3,4-DBP due to steric effects on metabolic activation. Stability assays (e.g., accelerated thermal degradation) show positional isomers degrade at distinct rates, influencing environmental persistence .

Q. Contradictions and Validation

- Toxicity Variability : Differences in cell models (e.g., rat vs. human renal cells) may alter toxicity thresholds. Validate findings using multiple cell lines and in vivo models .

- Degradation Efficiency : Plasma-based methods report >90% debromination for 2,6-DBP but require adaptation for 2,3-DBP due to structural differences .

Eigenschaften

IUPAC Name |

2,3-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAKEOXYWBWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334116 | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28514-45-6, 57383-80-9 | |

| Record name | Phenol, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.